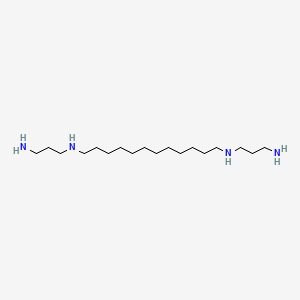
1,12-Dodecanediamine, N,N'-bis(3-aminopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,12-Dodecanediamine, N,N’-bis(3-aminopropyl)-: is a polyamine compound with the molecular formula C18H42N4. It is a derivative of dodecanediamine, featuring additional aminopropyl groups. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,12-Dodecanediamine, N,N’-bis(3-aminopropyl)- can be synthesized through the reaction of 1,12-dodecanediamine with 3-chloropropylamine under controlled conditions. The reaction typically involves heating the reactants in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: 1,12-Dodecanediamine, N,N’-bis(3-aminopropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in substitution reactions where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 1,12-Dodecanediamine, N,N’-bis(3-aminopropyl)- is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of polymers and other advanced materials.
Biology: In biological research, this compound is utilized for its ability to interact with nucleic acids and proteins. It is often employed in the study of cellular processes and molecular interactions.
Medicine: The compound has potential applications in drug development and delivery. Its polyamine structure allows it to interact with various biological targets, making it a candidate for therapeutic agents.
Industry: Industrially, 1,12-Dodecanediamine, N,N’-bis(3-aminopropyl)- is used in the production of specialty chemicals, coatings, and adhesives. Its unique properties make it valuable in the formulation of high-performance materials.
Mechanism of Action
The mechanism of action of 1,12-Dodecanediamine, N,N’-bis(3-aminopropyl)- involves its interaction with molecular targets such as nucleic acids and proteins. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their structure and function. It may also act as a free radical scavenger, protecting cells from oxidative damage.
Comparison with Similar Compounds
Spermine: A polyamine with a similar structure but different biological functions.
Spermidine: Another polyamine with distinct roles in cellular metabolism.
1,4-Diaminobutane: A shorter-chain polyamine with different chemical properties.
Uniqueness: 1,12-Dodecanediamine, N,N’-bis(3-aminopropyl)- is unique due to its longer carbon chain and additional aminopropyl groups, which confer distinct chemical and biological properties. Its ability to form stable complexes with nucleic acids and proteins sets it apart from other polyamines.
Properties
CAS No. |
63320-90-1 |
|---|---|
Molecular Formula |
C18H42N4 |
Molecular Weight |
314.6 g/mol |
IUPAC Name |
N,N'-bis(3-aminopropyl)dodecane-1,12-diamine |
InChI |
InChI=1S/C18H42N4/c19-13-11-17-21-15-9-7-5-3-1-2-4-6-8-10-16-22-18-12-14-20/h21-22H,1-20H2 |
InChI Key |
MVCCPAUHFCORPA-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCNCCCN)CCCCCNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















